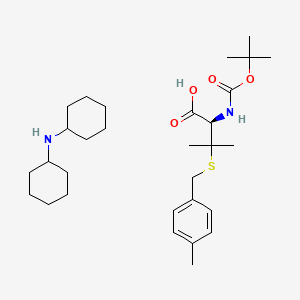

Boc-Pen(pMeBzl)-OH.DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Pen(pMeBzl)-OH.DCHA is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The compound has a molecular formula of C18H27NO4S .

Molecular Structure Analysis

The IUPAC name for Boc-Pen(pMeBzl)-OH.DCHA is (2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI key is SIBYHJVDFRKDDV-CQSZACIVSA-N .Physical And Chemical Properties Analysis

Boc-Pen(pMeBzl)-OH.DCHA has a molecular weight of 353.48 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 504.2±50.0°C at 760 mmHg . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Peptide Bond Formation

The reaction of Boc–Leu3–Aib–OH with H–Leu3–OBzl, using DCC as a coupling reagent, resulted in the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolone. This process, involving oxazolone formation, is significant in peptide bond formation, highlighting a potential application of Boc-based compounds in peptide synthesis (Narita, Ishikawa, Kudo, & Endo, 1985).

Peptide Formation with α-Guanidinoglutaric Acid Derivatives

Methods for the preparation of derivatives of α-guanidinoglutaric acid (ApGlu), using BOC derivatives, have been developed for use as end groups in bioactive peptides. This includes reactions with various chlorides for different BOC derivatives, demonstrating the versatility of BOC in peptide synthesis (Natelson, 1988).

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry plays a crucial role. Boc/Bzl strategy offers advantages in synthesizing long and difficult polypeptides, providing an essential application in pharmaceutical industries and basic research. The paper also discusses the use of anhydrous hydrogen fluoride (HF) in HF cleavage, a critical step in this synthesis method (Muttenthaler, Albericio, & Dawson, 2015).

Enzyme Inhibition using Boronate Esters

Research on the reversible reaction of boronic acids with alcohols explored enzyme inhibition, employing α-chymotrypsin as a model system. This study used NMR techniques to observe ternary complexes, highlighting the potential use of boronate esters in dynamic combinatorial chemistry, which could involve Boc derivatives (Leung, Brown, Schofield, & Claridge, 2011).

Microflow-based Dynamic Combinatorial Chemistry

A flow-based synthesis and screening platform integrated microscale synthesis with protein-directed dynamic combinatorial libraries (DCLs). This approach, possibly involving Boc derivatives, accelerated compound synthesis and improved the accuracy of identifying potential inhibitors (Qiu et al., 2019).

Synthesis of Difficult Sequence-Containing Peptides

The 'O-acyl isopeptide method' used a novel 'O-acyl isodipeptide unit' for the efficient synthesis of difficult sequence-containing peptides. This method, potentially involving Boc derivatives, allows for racemization-free esterification, suggesting applicability in automated protocols for synthesizing long peptides or proteins (Sohma et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673982 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Pen(pMeBzl)-OH.DCHA | |

CAS RN |

198474-61-2 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.